Decarestrictine D Exhibits Superior Cholesterol Biosynthesis Inhibition Potency Compared to Decarestrictine B
In a head-to-head comparison of inhibitory activity against cholesterol biosynthesis, Decarestrictine D demonstrates substantially higher potency than its close structural analog, Decarestrictine B [1]. The IC50 of Decarestrictine D in HEP-G2 human liver cells is 100 nM [1]. In contrast, the IC50 for Decarestrictine B in similar in vitro assays is reported in the micromolar range . This represents a potency difference of at least one order of magnitude, establishing Decarestrictine D as the more potent inhibitor for research applications focused on cholesterol metabolism.
| Evidence Dimension | Inhibition of Cholesterol Biosynthesis (IC50) |
|---|---|
| Target Compound Data | 100 nM (in HEP-G2 cells) |
| Comparator Or Baseline | Decarestrictine B: IC50 in the micromolar range (in vitro assay) |
| Quantified Difference | >10-fold greater potency (100 nM vs. ≥1,000 nM) |
| Conditions | Target compound: HEP-G2 cell assay. Comparator: In vitro assay (specific cell line not specified). |
Why This Matters
For researchers requiring a potent inhibitor of cholesterol biosynthesis with defined activity in human liver cells, Decarestrictine D offers a validated and significantly more potent tool than the related analog Decarestrictine B.
- [1] Kumar, P., & Naidu, S. V. (2006). Stereoselective total synthesis of (−)-decarestrictine D from l-malic acid. Tetrahedron Letters, 47(42), 7473-7476. View Source
